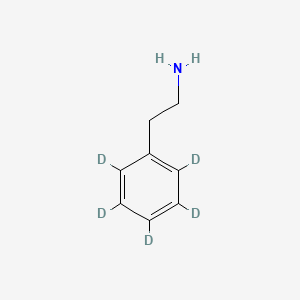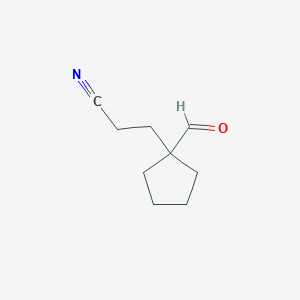![molecular formula C16H25BF3N3O2 B13942914 4-[4-(4, 4,5,5-Tetramethyl-1,3,2-d ioxaborolan-2-yl)-pyrazol-1-yl]-1-(2,2,2-trifluoroethyl)-piperidine](/img/structure/B13942914.png)
4-[4-(4, 4,5,5-Tetramethyl-1,3,2-d ioxaborolan-2-yl)-pyrazol-1-yl]-1-(2,2,2-trifluoroethyl)-piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-pyrazol-1-yl]-1-(2,2,2-trifluoroethyl)-piperidine is a complex organic compound that features a unique combination of boron, pyrazole, and piperidine moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-pyrazol-1-yl]-1-(2,2,2-trifluoroethyl)-piperidine typically involves multiple steps, starting from readily available starting materials
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations efficiently.
Análisis De Reacciones Químicas
Types of Reactions
4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-pyrazol-1-yl]-1-(2,2,2-trifluoroethyl)-piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products.
Aplicaciones Científicas De Investigación
4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-pyrazol-1-yl]-1-(2,2,2-trifluoroethyl)-piperidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-pyrazol-1-yl]-1-(2,2,2-trifluoroethyl)-piperidine involves its interaction with specific molecular targets and pathways. The boron-containing dioxaborolane group can participate in various chemical interactions, while the pyrazole and piperidine rings contribute to the compound’s overall reactivity and binding properties.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate
Uniqueness
4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-pyrazol-1-yl]-1-(2,2,2-trifluoroethyl)-piperidine is unique due to its combination of boron, pyrazole, and piperidine moieties, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C16H25BF3N3O2 |
|---|---|
Peso molecular |
359.2 g/mol |
Nombre IUPAC |
4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]-1-(2,2,2-trifluoroethyl)piperidine |
InChI |
InChI=1S/C16H25BF3N3O2/c1-14(2)15(3,4)25-17(24-14)12-9-21-23(10-12)13-5-7-22(8-6-13)11-16(18,19)20/h9-10,13H,5-8,11H2,1-4H3 |
Clave InChI |
PQISZPRRUXCHJH-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3CCN(CC3)CC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-Methoxybenzoyl)amino]-N-{1-[(2-methoxyphenyl)amino]-1-oxo-2-butanyl}benzamide](/img/structure/B13942843.png)
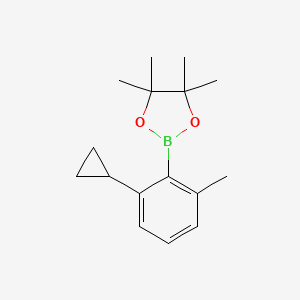
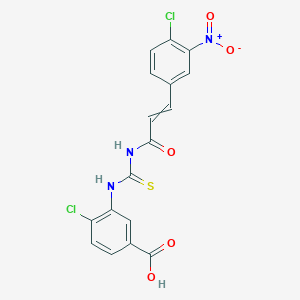
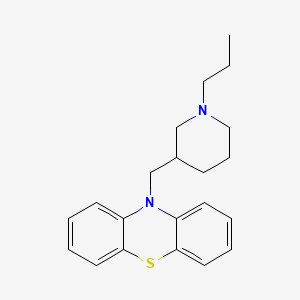
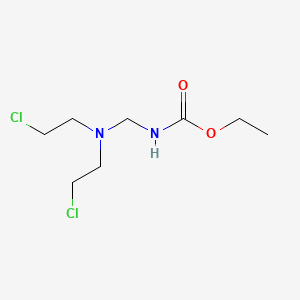
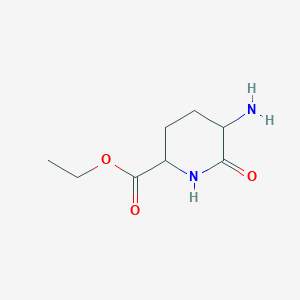

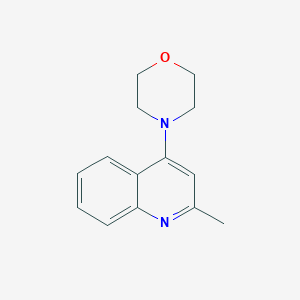
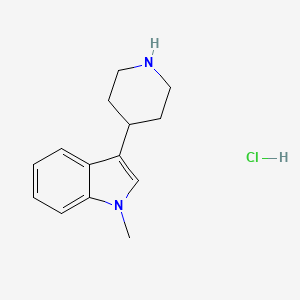
![1-[[2-(7-Bromoquinolin-4-yl)-1-(6-methylpyridin-2-yl)ethylidene]amino]pyrrolidin-2-one](/img/structure/B13942896.png)
![4-Chloro-6-(6-methoxy-5-methyl-pyridin-3-yl)-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidine](/img/structure/B13942898.png)
